N-[4-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to a thienylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-sec-butylphenylamine with 2-thienylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl ring to a dihydrothienyl or tetrahydrothienyl derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothienyl and tetrahydrothienyl derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-sec-butylphenyl)acetamide
- N-(4-sec-butylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- N-(4-sec-butylphenyl)cyclohexanecarboxamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a thienyl and a sec-butyl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C16H19NOS |
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Molecular Weight |
273.4g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H19NOS/c1-3-12(2)13-6-8-14(9-7-13)17-16(18)11-15-5-4-10-19-15/h4-10,12H,3,11H2,1-2H3,(H,17,18) |
InChI Key |
UOVOBWLYKKEREC-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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